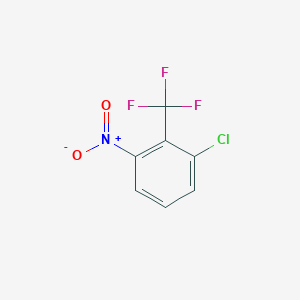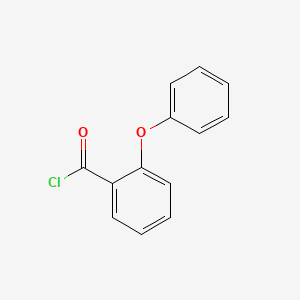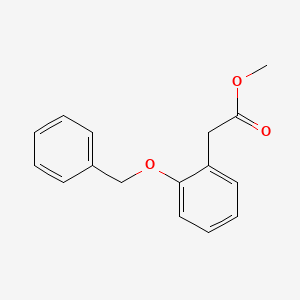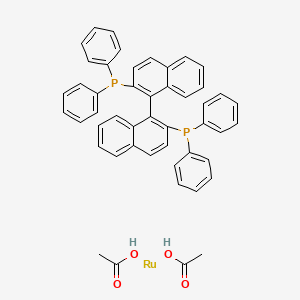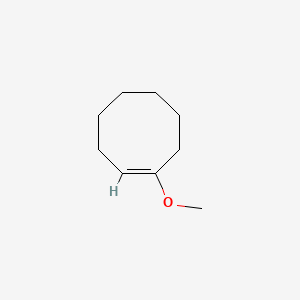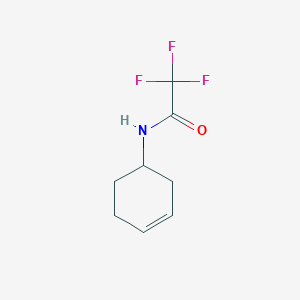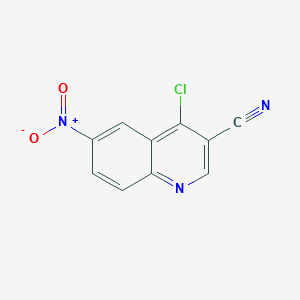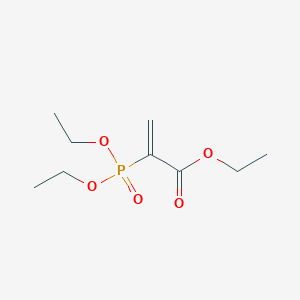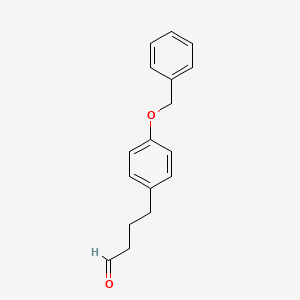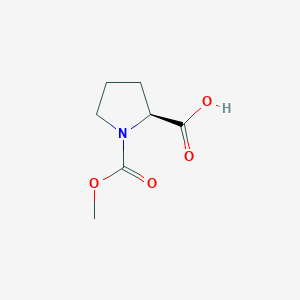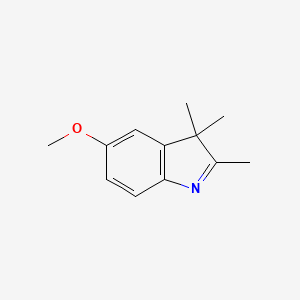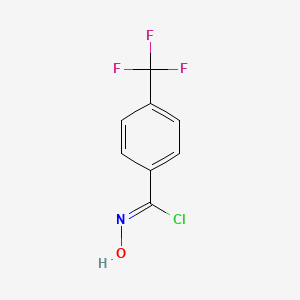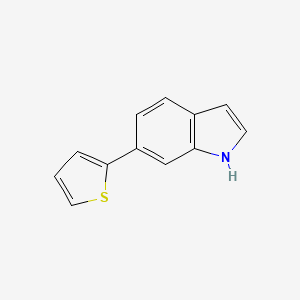
6-thiophen-2-yl-1H-indole
概要
説明
6-Thiophen-2-yl-1H-indole is a heterocyclic compound that combines the structural features of both indole and thiophene rings
作用機序
Target of Action
It is known that indole derivatives, which include 6-thiophen-2-yl-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
6-Thiophen-2-yl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of this compound with these biomolecules are primarily through binding to specific receptors or active sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and cancer . The compound’s impact on cell signaling pathways can lead to altered cellular responses, such as changes in proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. For instance, indole derivatives have been reported to inhibit protein kinases, which play a crucial role in cell signaling . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that indole derivatives can degrade under certain conditions, leading to a loss of biological activity . Long-term effects on cellular function have also been observed, with some compounds showing sustained activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, toxic or adverse effects may be observed . Threshold effects are also important to consider, as they can influence the compound’s efficacy and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a key role in drug metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 6-thiophen-2-yl-1H-indole involves the Fischer indole synthesis. This method typically starts with a phenylhydrazine derivative and a ketone or aldehyde. The reaction proceeds under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst, to form the indole ring system.
-
Palladium-Catalyzed Cross-Coupling: : Another method involves the palladium-catalyzed cross-coupling reaction between a thiophene derivative and an indole precursor. This method uses palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate in solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : 6-Thiophen-2-yl-1H-indole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically target the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the indole ring or any functional groups attached to it.
-
Substitution: : Electrophilic substitution reactions are common for this compound, particularly on the indole ring. Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indoles, nitroindoles.
科学的研究の応用
Chemistry
In organic synthesis, 6-thiophen-2-yl-1H-indole serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to natural indole derivatives makes it a candidate for drug design and discovery, targeting various biological pathways.
Medicine
In medicinal chemistry, this compound derivatives have been investigated for their anticancer, antiviral, and antimicrobial activities. Studies have shown that these compounds can inhibit the proliferation of cancer cells and exhibit significant antiviral properties .
Industry
In the materials science industry, this compound is used in the development of organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
類似化合物との比較
Similar Compounds
2-Thiophen-2-yl-1H-indole: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
5-Thiophen-2-yl-1H-indole:
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity as a plant hormone.
Uniqueness
6-Thiophen-2-yl-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals, offering different reactivity and interaction profiles compared to its isomers and other indole derivatives.
特性
IUPAC Name |
6-thiophen-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-12(14-7-1)10-4-3-9-5-6-13-11(9)8-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGQIOEKNMYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455792 | |
| Record name | 6-thiophen-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243972-30-7 | |
| Record name | 6-thiophen-2-yl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


